2-(Methylthio)pyrimidine-5-carbonitrile is an organic compound with the molecular formula CHNS. It belongs to the pyrimidine family, which consists of heterocyclic aromatic compounds characterized by a six-membered ring containing nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents.
The compound can be sourced from chemical suppliers and is listed under the CAS number 38275-43-3. It is often utilized in research settings for its unique chemical properties and biological activities.
2-(Methylthio)pyrimidine-5-carbonitrile is classified as a pyrimidine derivative, specifically a substituted pyrimidine due to the presence of both a methylthio group and a carbonitrile functional group. Its structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.
The synthesis of 2-(Methylthio)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-5-cyanopyrimidine with methanethiol. This reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, within an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions generally require heating the mixture to temperatures between 80°C and 120°C for several hours to achieve complete conversion.
Alternative synthetic routes include multicomponent reactions involving aldehydes and malononitrile, which can yield various derivatives with potential biological activities .
The molecular structure of 2-(Methylthio)pyrimidine-5-carbonitrile consists of a pyrimidine ring substituted at the second position with a methylthio group and at the fifth position with a cyano group. The structural formula can be represented as follows:
Key data regarding its molecular structure includes:
2-(Methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that can enhance its biological activity.
The mechanism of action for compounds derived from 2-(Methylthio)pyrimidine-5-carbonitrile often involves targeting specific cellular pathways associated with cancer progression. For instance, derivatives have been shown to inhibit the phosphoinositide 3-kinase/protein kinase B signaling pathway, which plays a critical role in cell growth and survival .
Research indicates that structural modifications on this compound scaffold influence its anticancer activity, suggesting that careful design of derivatives could enhance therapeutic efficacy against various tumors .
2-(Methylthio)pyrimidine-5-carbonitrile is typically characterized by:
Key chemical properties include:
The primary applications of 2-(Methylthio)pyrimidine-5-carbonitrile derivatives are in medicinal chemistry, particularly for developing anticancer agents. Research has shown that these compounds exhibit cytotoxic activity against various tumor cell lines by inhibiting critical enzymes involved in cancer cell proliferation . Additionally, they have potential anti-inflammatory properties through inhibition of cyclooxygenase enzymes.
Research continues to explore their efficacy as targeted therapies in cancer treatment, making them significant in pharmaceutical development .
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) axis is a master regulator of cancer cell survival, proliferation, and metabolism, with frequent dysregulation in human malignancies. 2-(Methylthio)pyrimidine-5-carbonitrile derivatives have emerged as structurally tailored inhibitors of this pathway, leveraging their core scaffold to target key lipid and serine/threonine kinases. Compound 7f (4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile linked to a trimethoxyphenyl moiety) demonstrated potent inhibition of PI3Kδ, PI3Kγ, and AKT-1 isoforms, with IC50 values of 6.99 ± 0.36 µM, 4.01 ± 0.55 µM, and 3.36 ± 0.17 µM, respectively [1] [2]. Mechanistically, 7f suppressed phosphorylation of PI3K (p-PI3K) and AKT (p-AKT), destabilizing the oncogenic transcription factor NF-κB and downregulating cyclin D1—a key protein for G1/S transition [1]. This multi-node inhibition circumvents compensatory pathway reactivation, a limitation of single-target agents [4].
Table 1: PI3K/AKT Pathway Inhibition by Select 2-(Methylthio)pyrimidine-5-carbonitrile Derivatives
Compound | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) | AKT-1 IC50 (µM) | Cellular Activity |
---|---|---|---|---|
7f | 6.99 ± 0.36 | 4.01 ± 0.55 | 3.36 ± 0.17 | K562, MCF-7 cytotoxicity |
4d | 15.2 ± 1.1 | 9.8 ± 0.9 | 8.4 ± 0.6 | Moderate K562 inhibition |
LY294002* | >10 | >10 | 7.6 | Reference inhibitor |
Reference PI3K inhibitor [3]
Structural optimization of the C-4 position (e.g., arylpiperazine extensions) enhances isoform selectivity. Derivatives with morpholine or 4-methylpiperazine groups mimic the pharmacophore of clinical PI3K inhibitors like Idelalisib and Copanlisib, engaging the ATP-binding pocket through hydrogen bonding with Val851 and hydrophobic stacking [4] [9].
2-(Methylthio)pyrimidine-5-carbonitrile derivatives trigger intrinsic apoptosis by activating caspase cascades and modulating Bcl-2 family proteins. Compound 7f induced S-phase arrest in K562 leukemia cells, followed by phosphatidylserine externalization and caspase-3 activation—a hallmark of caspase-dependent apoptosis [1] [2]. Similarly, the dual EGFR/PI3K inhibitor 7c (6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile hydrazone) elevated caspase-3 and caspase-9 levels by 5.3-fold in SNB-75 CNS cancer cells, while upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2 [3] [5]. This mitochondrial perturbation facilitates cytochrome c release, apoptosome formation, and executioner caspase activation [8].
Table 2: Apoptotic Markers Modulated by Key Derivatives
Compound | Caspase-3 Induction (Fold) | Bax Upregulation | Bcl-2 Downregulation | Cell Lines |
---|---|---|---|---|
7f | 4.1* | Not reported | Not reported | K562 |
7c | 5.3 | Yes | Yes | SNB-75, OVAR-4 |
8a† | 5.3 | Not reported | Not reported | PC-3 |
Flow cytometry quantification [1]; †Pyrido[2,3-d]pyrimidinone analog [6]
Notably, 7c achieved submicromolar cytotoxicity (IC50 < 0.01 µM in SNB-75) while sparing normal WI-38 fibroblasts, indicating tumor-selective apoptosis induction [3]. The 4-fluorophenyl group at C-6 enhances mitochondrial targeting, amplifying oxidative stress and DNA fragmentation [5].
Cell cycle disruption is a cardinal mechanism of these derivatives, mediated through cyclin-dependent kinase (CDK) inhibition and cyclin destabilization. 7f downregulated cyclin D1 expression in K562 cells, preventing Rb phosphorylation and G1/S progression [1] [2]. Conversely, 7c induced G0/G1 arrest in ovarian cancer (OVAR-4) by inhibiting CDK4/6, evidenced by reduced phosphorylation of retinoblastoma (Rb) protein [3]. This arrest sensitizes cells to apoptosis, as stalled cycles allow DNA damage detection.
Table 3: Cell Cycle Effects of Lead Compounds
Compound | Cell Cycle Arrest | Target Modulation | Key Downregulated Proteins |
---|---|---|---|
7f | S-phase | PI3Kδ/γ, AKT-1 | Cyclin D1, NF-κB |
7c | G0/G1-phase | EGFRT790M, PI3K isoforms | CDK4/6, p-Rb |
4d | Not reported | Moderate PI3K/AKT inhibition | Cyclin D1 |
Pyrimidine-5-carbonitrile scaffolds with C-4 methoxyphenyl groups exhibit superior CDK affinity due to hydrophobic interactions with the allosteric pocket of CDK2/4. Molecular dynamics simulations confirm stable hydrogen bonding with Glu81 and Leu83 residues, impairing ATP binding [9].
To overcome resistance in EGFR-driven cancers, derivatives like 7c were engineered for dual EGFRWT/T790M and PI3K inhibition. 7c inhibited EGFRT790M (IC50 = 0.08 µM) and EGFRWT (IC50 = 0.13 µM), outperforming reference inhibitors like erlotinib [3] [5]. Simultaneously, it blocked all PI3K isoforms, particularly PI3Kδ (IC50 = 0.64 µM vs. LY294002’s 7.6 µM). This dual action disrupts parallel survival signaling: EGFR inhibition attenuates MAPK and STAT3 pathways, while PI3K blockade prevents AKT-mediated feedback activation [5] [9].
Table 4: Dual EGFR and PI3K Inhibitors
Compound | EGFRWT IC50 (µM) | EGFRT790M IC50 (µM) | PI3Kδ IC50 (µM) | Anticancer Spectrum |
---|---|---|---|---|
7c | 0.13 | 0.08 | 0.64 | SNB-75, OVAR-4 |
Gefitinib* | 0.033 | >10 | >20 | NSCLC |
Pictilisib* | >10 | >10 | 0.003 | Solid tumors |
Structural features enabling dual inhibition include:
In vivo, 7c reduced tumor weight and nodules in murine models, validating the synergy between EGFR and PI3K blockade [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7